molecular formula C22H17IN2O4 B11991334 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303086-91-1

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11991334
CAS No.: 303086-91-1
M. Wt: 500.3 g/mol
InChI Key: FBKFQLPJXQNTBH-ZVHZXABRSA-N
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Description

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C21H15IN2O3. This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzoate group.

Preparation Methods

The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with other similar compounds, such as:

    4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes an additional iodobenzoyl group.

    4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group.

    4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate: This compound includes a thiophene ring instead of a benzoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

303086-91-1

Molecular Formula

C22H17IN2O4

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C22H17IN2O4/c1-28-20-13-15(14-24-25-21(26)17-9-5-6-10-18(17)23)11-12-19(20)29-22(27)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

FBKFQLPJXQNTBH-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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